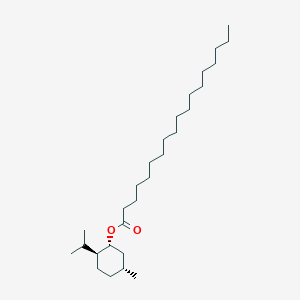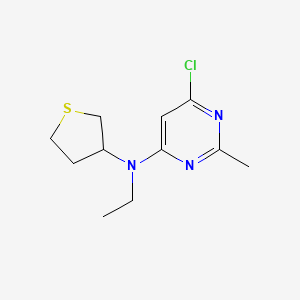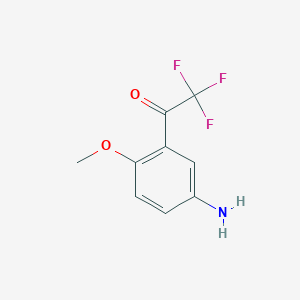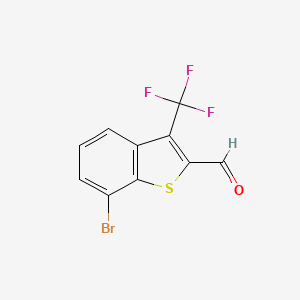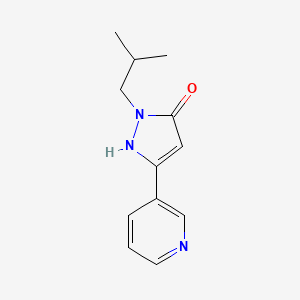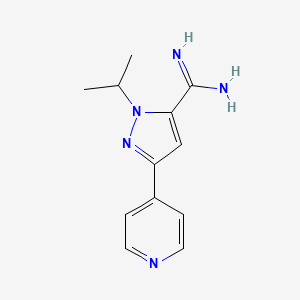
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound’s structure includes a trityloxyphenyl group, which adds to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process. The stability of the Fmoc group and the trityloxyphenyl group makes this compound suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis, facilitating the study of protein structure and function.
Biology: Employed in the development of peptide-based drugs and biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The trityloxyphenyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid: Similar structure but with a trifluoromethyl group instead of a trityloxyphenyl group.
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid: Contains a naphthoic acid group instead of a trityloxyphenyl group.
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid lies in its combination of the Fmoc protecting group and the trityloxyphenyl group. This combination provides enhanced stability and reactivity, making it a valuable compound in peptide synthesis and other chemical applications .
Eigenschaften
Molekularformel |
C44H37NO5 |
|---|---|
Molekulargewicht |
659.8 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-(4-trityloxyphenyl)propanoic acid |
InChI |
InChI=1S/C44H37NO5/c1-43(41(46)47,45-42(48)49-30-40-38-23-13-11-21-36(38)37-22-12-14-24-39(37)40)29-31-25-27-35(28-26-31)50-44(32-15-5-2-6-16-32,33-17-7-3-8-18-33)34-19-9-4-10-20-34/h2-28,40H,29-30H2,1H3,(H,45,48)(H,46,47)/t43-/m0/s1 |
InChI-Schlüssel |
SYNYQZUYUSFLQW-QLKFWGTOSA-N |
Isomerische SMILES |
C[C@](CC1=CC=C(C=C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)


